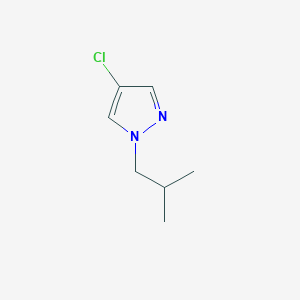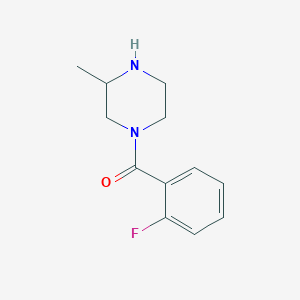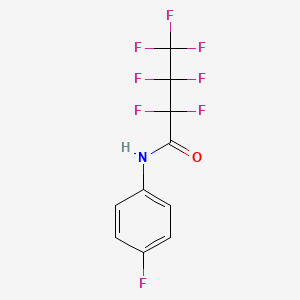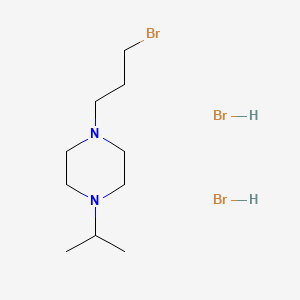
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromopropyl group and an isopropyl group attached to the piperazine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide typically involves the reaction of 1-(3-bromopropyl)piperazine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated and purified using advanced separation techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate in aqueous or organic solvents under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of new piperazine derivatives with different functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced piperazine derivatives with hydrogenated functional groups.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool for investigating the interactions of piperazine derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The isopropyl group may also contribute to the compound’s overall hydrophobicity, influencing its ability to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-(propan-2-yl)piperazine dihydrobromide can be compared with other similar compounds, such as:
1-(3-Bromopropyl)piperazine: Lacks the isopropyl group, resulting in different chemical and biological properties.
4-(Propan-2-yl)piperazine: Lacks the bromopropyl group, leading to variations in reactivity and applications.
1-(3-Chloropropyl)-4-(propan-2-yl)piperazine: Contains a chloropropyl group instead of a bromopropyl group, affecting its reactivity and interaction with nucleophiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(3-bromopropyl)-4-propan-2-ylpiperazine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrN2.2BrH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11;;/h10H,3-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDUJRWEHJQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCBr.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
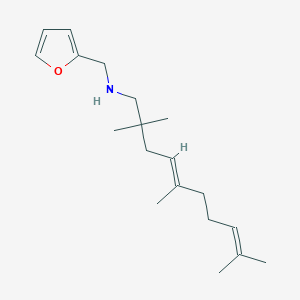
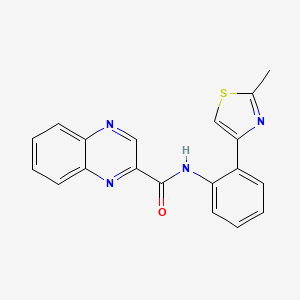
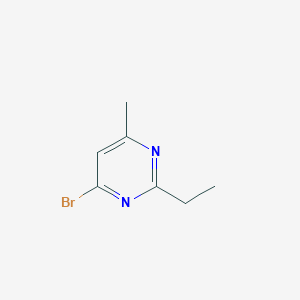
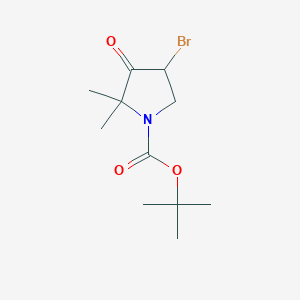
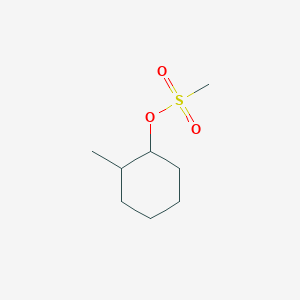
![5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2976755.png)

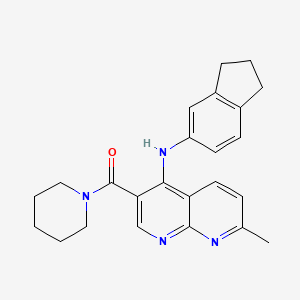
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
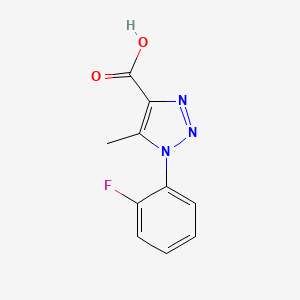
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)
